3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride
Description
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride is a sulfonyl chloride derivative featuring a dimethylaminomethyl substituent at the 3-position of the benzene ring. The sulfonyl chloride group (-SO₂Cl) confers high reactivity toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its hydrochloride salt form enhances water solubility, critical for pharmaceutical and industrial applications.
Properties
Molecular Formula |
C9H13Cl2NO2S |
|---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]benzenesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13;/h3-6H,7H2,1-2H3;1H |
InChI Key |
HHQBYPNGLHDDQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Functional Group and Reactivity Comparison
Structural and Pharmacological Insights
- Tramadol Hydrochloride: Shares the dimethylaminomethyl group but embedded in a cyclohexanol scaffold. The tertiary amine facilitates blood-brain barrier penetration, enabling central analgesic effects . In contrast, the target compound’s sulfonyl chloride group lacks direct pharmacological activity but serves as a precursor.
- 3-Hydrazinylbenzenesulfonamide hydrochloride: The hydrazino group (-NHNH₂) enables conjugation with carbonyl compounds (e.g., ketones), forming stable hydrazones for diagnostic assays. The sulfonamide group offers stability but reduced reactivity compared to sulfonyl chlorides .
- 4-[3-(Trifluoroacetamido)propyl]benzene-1-sulfonyl chloride: The electron-withdrawing trifluoroacetamido group increases the sulfonyl chloride’s electrophilicity, accelerating nucleophilic substitution. This contrasts with the electron-donating dimethylamino group in the target compound, which may moderate reactivity .
- Diazepane-containing sulfonamide (10c) : Incorporates a seven-membered heterocycle (1,4-diazepane) linked to the sulfonamide. The diazepane enhances binding to biological targets like histone deacetylases (HDACs), a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
